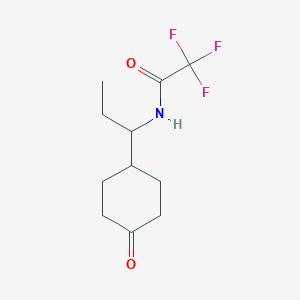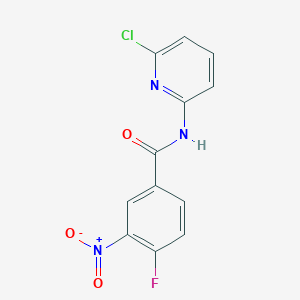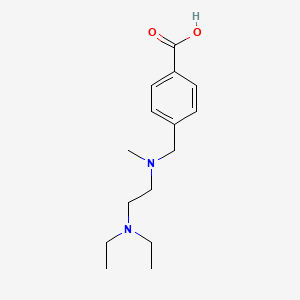![molecular formula C13H18N2O B8385476 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8385476.png)
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
Descripción general
Descripción
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceutical agents. This particular compound features a benzimidazole core with an ethylpropyl and a methyl group attached, which may influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of o-phenylenediamine with carboxylic acids or their derivatives. For instance, the reaction of o-phenylenediamine with 1-ethylpropyl carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid can yield the desired benzimidazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-(1-Methylpropyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
- 7-(1-Ethylbutyl)-1-methyl-1,3-dihydro-2H-benzimidazol-2-one
Uniqueness
1-methyl-7-(pentan-3-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethylpropyl group may enhance its lipophilicity and ability to interact with lipid membranes, potentially affecting its pharmacokinetics and pharmacodynamics.
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
3-methyl-4-pentan-3-yl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C13H18N2O/c1-4-9(5-2)10-7-6-8-11-12(10)15(3)13(16)14-11/h6-9H,4-5H2,1-3H3,(H,14,16) |
Clave InChI |
XTEISFYIOZPTDR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C1=C2C(=CC=C1)NC(=O)N2C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-(methylthio)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B8385413.png)





![2-Methyl-1-[4-(3-nitro-phenyl)-piperazin-1-yl]-propan-2-ol](/img/structure/B8385464.png)




